Methyl 5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a methyl ester group, an amino group, and a chloro-methylphenyl substituent on the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino and chloro groups on the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions with biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a nitrile group instead of a methyl ester.
1-(3-Chloro-4-methylphenyl)-3-methyl-1H-pyrazole-5-amine: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
Methyl 5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both an amino group and a methyl ester group on the pyrazole ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields of research .
Biological Activity
Methyl 5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate (CAS Number: 1017456-57-3) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, characterized by the following molecular formula:
- Molecular Formula : C12H12ClN3O2
- Molecular Weight : 265.69 g/mol
The presence of the 3-chloro-4-methylphenyl group enhances its pharmacological profile, making it a candidate for various therapeutic applications.
Biological Activities
This compound exhibits several notable biological activities, primarily attributed to its pyrazole structure. Key activities include:
- Anti-inflammatory : Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary studies suggest that this compound may exhibit similar properties.
- Analgesic and Antipyretic : Compounds in this class often demonstrate pain-relieving and fever-reducing effects, making them relevant in treating various inflammatory conditions.
- Anticancer Potential : Some studies indicate that pyrazole derivatives can inhibit cancer cell proliferation. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound may possess similar anticancer properties .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The unique chloro and methyl substitutions on the phenyl ring can significantly influence its interactions with biological targets. Comparative analysis with similar compounds reveals the following insights:
Compound Name | Structure | Notable Features |
---|---|---|
Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate | Structure | Known for anti-inflammatory activity |
5-Amino-1-(2,6-dichlorophenyl)-1H-pyrazole | Structure | Exhibits significant anticancer properties |
Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole | Structure | Notable for antimicrobial activity |
The specific substitutions may enhance or diminish the compound's efficacy against specific targets, emphasizing the importance of further SAR studies.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives, providing insights into their mechanisms of action:
- Anticancer Activity : A study demonstrated that certain pyrazole derivatives could inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This suggests a potential mechanism through which this compound may exert anticancer effects .
- Inflammation Inhibition : Research has indicated that some pyrazole derivatives act as MK2 inhibitors, which are involved in inflammatory signaling pathways. This highlights the potential of this compound in treating autoimmune diseases by modulating TNF-alpha release .
- Antiviral Activity : Preliminary investigations into related pyrazole compounds have shown promise against HIV replication, suggesting that this compound could be explored for antiviral applications as well .
Properties
Molecular Formula |
C12H12ClN3O2 |
---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
methyl 5-amino-1-(3-chloro-4-methylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H12ClN3O2/c1-7-3-4-8(5-10(7)13)16-11(14)9(6-15-16)12(17)18-2/h3-6H,14H2,1-2H3 |
InChI Key |
OPCCBYGMDLTRTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)OC)N)Cl |
Origin of Product |
United States |
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